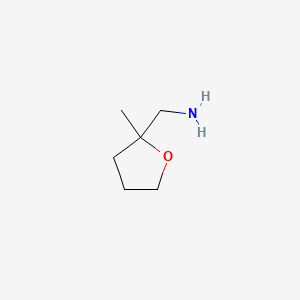

(2-Methyltetrahydrofuran-2-yl)methanamine

Description

Historical Context and Evolution of Tetrahydrofuran-based Amines in Chemical Science

The tetrahydrofuran (B95107) (THF) ring is a prevalent structural motif found in a wide array of natural products and biologically active molecules. nih.govresearchgate.net These natural compounds, including lignans (B1203133) and polyether ionophores, exhibit a diverse range of biological activities such as antitumor, antimicrobial, and antimalarial properties. nih.gov The inherent biological significance of the THF core spurred extensive research into synthetic methodologies for its construction. nih.gov

Historically, the synthesis of substituted tetrahydrofurans often relied on intramolecular SN2 reactions, where a hydroxyl group displaces a tethered leaving group to form the cyclic ether. nih.gov Over the past few decades, more advanced and stereoselective methods have been developed, including [3+2] cycloaddition reactions, which offer efficient routes to highly substituted THF products in a single step. nih.gov Lewis acid-mediated and catalyzed approaches have also emerged as powerful and versatile methods for the synthesis of THF-containing molecules, allowing for highly selective and controlled pathways for cyclization and functionalization. researchgate.netresearchgate.net

The evolution of THF-based amines, specifically, has been driven by their growing importance as intermediates and scaffolds in pharmaceuticals. caymanchem.commdpi.com A significant recent development is the focus on sustainable synthesis routes. Researchers have developed efficient catalytic systems for transforming biomass-derived feedstocks, such as furan-derived ketones, into valuable THF-derived amines using ammonia (B1221849) or other amines as the nitrogen source. acs.org This shift towards using renewable resources for the production of key chemical intermediates like THF-amines represents a major advancement in green chemistry. mdpi.comacs.org

Strategic Importance in Modern Organic Synthesis and Medicinal Chemistry Pipelines

The strategic value of (2-Methyltetrahydrofuran-2-yl)methanamine and related THF-amines in modern chemical research stems from their role as versatile building blocks and pharmacophores. The THF ring system is not merely a passive carrier; its defined three-dimensional structure and the presence of the oxygen heteroatom can facilitate crucial interactions with biological targets.

In medicinal chemistry, the THF moiety is a key component in the design of highly potent therapeutic agents. nih.gov A prominent example is its incorporation as a P2 ligand in HIV-1 protease inhibitors. nih.govrsc.org The cyclic ether oxygen can form important hydrogen-bonding interactions within the enzyme's active site, enhancing binding affinity and inhibitory potency. nih.gov The development of substituted THF derivatives allows for the fine-tuning of these interactions to optimize efficacy and combat drug resistance. rsc.org

The utility of this compound is exemplified by its use in constructing novel drug candidates. It serves as a key amine component in amide coupling reactions to synthesize molecules targeting specific receptors. epo.org A 2023 patent application describes the reaction of this compound with a substituted benzoic acid to create a benzamide (B126) that acts as a dual modulator for metabotropic glutamate (B1630785) receptor 5 (mGluR5) and the 5-HT2A receptor, showing potential for synergistic effects in pain therapy. epo.org This highlights how the compound provides a structurally distinct, non-aromatic scaffold that can be readily incorporated into drug discovery pipelines to explore new chemical space and develop next-generation therapeutics. epo.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyloxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(5-7)3-2-4-8-6/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKKHCBCEHVVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992445 | |

| Record name | 1-(2-Methyloxolan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7179-94-4 | |

| Record name | Tetrahydro-2-methyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7179-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methyloxolan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyltetrahydrofuran 2 Yl Methanamine

Chemo- and Regioselective Synthesis Pathways

The selective synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine requires careful consideration of functional group transformations and reaction conditions to avoid unwanted side products. Key precursors for the synthesis of the target molecule include 2-methyltetrahydrofuran-2-carbonitrile (B57949), 2-methyl-2-tetrahydrofurancarboxaldehyde, and 2-methyl-2-tetrahydrofurancarboxamide. The primary challenge lies in the selective reduction of the functional group at the 2-position without affecting the tetrahydrofuran (B95107) ring.

Convergent and Divergent Synthetic Strategies

Convergent synthetic strategies for this compound would involve the preparation of the 2-methyltetrahydrofuran (B130290) core and the aminomethyl side chain separately, followed by their coupling. However, a more common and efficient approach involves a linear or divergent strategy starting from a common precursor.

A plausible divergent pathway starts with the synthesis of 2-acetyl-2-methyltetrahydrofuran. This intermediate can then be converted to the target amine via several routes, including reductive amination. Another key intermediate is 2-methyltetrahydrofuran-2-carbonitrile. This nitrile can be synthesized and subsequently reduced to the desired primary amine. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

One of the most direct methods for the synthesis of primary amines is the catalytic hydrogenation of nitriles. wikipedia.org This method is often the most economical for industrial-scale production. wikipedia.org The reaction involves the reduction of the nitrile group with hydrogen gas in the presence of a metal catalyst. studymind.co.uk

Another important pathway is the reductive amination of a corresponding ketone or aldehyde. The asymmetric reductive amination of ketones using ammonia (B1221849) is a direct and economical method for producing enantioenriched primary amines. acs.org

Optimization of Reaction Conditions for Industrial Scale-Up

For the industrial-scale synthesis of this compound, catalytic hydrogenation of 2-methyltetrahydrofuran-2-carbonitrile is a promising route. The optimization of this process involves several key parameters to maximize yield and selectivity while ensuring safety and cost-effectiveness.

Catalyst Selection: The choice of catalyst is crucial for achieving high selectivity towards the primary amine and minimizing the formation of secondary and tertiary amine by-products. wikipedia.org Commonly used catalysts include Group 10 metals like Raney nickel, palladium black, or platinum dioxide. wikipedia.org Cobalt-based catalysts have also shown high regioselectivity for primary amine production. wikipedia.org

Reaction Conditions:

Temperature and Pressure: Catalytic hydrogenations are typically carried out at elevated temperatures and pressures to achieve a reasonable reaction rate. studymind.co.uk However, excessively high temperatures can lead to side reactions and catalyst degradation.

Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst's activity. Alcohols like ethanol (B145695) are often used in these reductions. studymind.co.uk

Additives: The addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation of the primary amine product with the intermediate imine. google.com

| Parameter | Condition | Effect on Yield and Selectivity |

| Catalyst | Raney Nickel, Palladium/Carbon, Platinum Oxide | High activity, potential for over-alkylation |

| Cobalt Boride, Ruthenium | High selectivity for primary amines | |

| Hydrogen Pressure | 500 - 2000 psig | Higher pressure generally increases reaction rate |

| Temperature | 50 - 150 °C | Higher temperature increases rate but may decrease selectivity |

| Solvent | Ethanol, Methanol, 2-Methyltetrahydrofuran | Affects solubility and catalyst performance |

| Additive | Ammonia (5-20 mol equivalents) | Suppresses formation of secondary and tertiary amines |

Process Intensification: Continuous-flow hydrogenation offers several advantages for industrial scale-up, including improved heat and mass transfer, better process control, and enhanced safety. A continuous-flow process using a supported palladium catalyst has been shown to be effective for the selective hydrogenation of nitriles to primary amines with high turnover numbers and catalyst stability. nih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in the pharmaceutical and agrochemical industries. This requires the use of asymmetric synthesis methodologies.

Asymmetric Catalysis in Chiral Synthesis

Asymmetric catalysis provides an elegant and atom-economical approach to chiral amines. The asymmetric hydrogenation of a suitable prochiral precursor, such as an imine or enamine derived from 2-acetyl-2-methyltetrahydrofuran, is a promising strategy. Chiral transition metal complexes, often based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, are effective catalysts for this transformation.

Another powerful method is the asymmetric reductive amination of 2-acetyl-2-methyltetrahydrofuran. Biocatalytic methods using engineered amine dehydrogenases have emerged as a highly selective and sustainable option for the reductive amination of ketones with ammonia, yielding optically pure amines. acs.orgacs.org These enzymes offer excellent enantioselectivity (>99% ee) under mild reaction conditions. acs.org

| Catalyst Type | Precursor | Chiral Ligand/Enzyme | Typical Enantiomeric Excess (ee) |

| Transition Metal Catalyst | Imine/Enamine | Chiral Phosphine Ligands (e.g., BINAP) | >90% |

| Biocatalyst | 2-Acetyl-2-methyltetrahydrofuran | Engineered Amine Dehydrogenase | >99% |

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral this compound, a chiral auxiliary could be attached to a carboxylic acid precursor, followed by diastereoselective reduction of the amide or a related functional group. Evans' oxazolidinone auxiliaries are widely used for this purpose. After the stereocenter is set, the auxiliary can be cleaved and recycled.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral primary amine-based organocatalysts can be employed in various transformations to produce chiral amines. rsc.org For instance, a chiral phosphoric acid or a chiral primary amine catalyst could be used to catalyze the asymmetric reductive amination of 2-acetyl-2-methyltetrahydrofuran. Organocatalytic methods often offer the advantages of being metal-free, less sensitive to air and moisture, and employing more environmentally benign catalysts. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes. The synthesis of the 2-methyltetrahydrofuran (2-MeTHF) core of the target molecule is a prime example of a green process, as 2-MeTHF can be derived from renewable biomass sources such as furfural (B47365) or levulinic acid. researchgate.netresearchgate.net This significantly reduces the reliance on fossil fuels.

Green Metrics: To quantify the environmental performance of a synthetic route, various green metrics can be employed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). rsc.orgnih.gov The goal is to maximize the incorporation of reactant atoms into the final product while minimizing waste. For instance, catalytic hydrogenation is an atom-economical reaction, producing only the desired amine. acsgcipr.org

Use of Greener Solvents: 2-Methyltetrahydrofuran itself is considered a green solvent and can be used as a reaction medium for the synthesis of its derivatives, further enhancing the sustainability of the process. nih.gov Its properties, such as limited water miscibility, facilitate easier product separation and reduce the need for large volumes of extraction solvents. nih.gov

Catalysis: The use of catalytic methods, both heterogeneous and homogeneous, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. The development of reusable heterogeneous catalysts for the hydrogenation and amination steps is a key area of research for improving the sustainability of the synthesis of this compound. bme.hu

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing synthetic routes to minimize waste generation. |

| Atom Economy | Utilizing catalytic hydrogenation and reductive amination. rsc.org |

| Less Hazardous Chemical Syntheses | Employing non-toxic catalysts and reagents. |

| Designing Safer Chemicals | The target molecule itself may have a favorable safety profile. |

| Safer Solvents and Auxiliaries | Using 2-MeTHF as a solvent, which is derived from biomass. nih.gov |

| Design for Energy Efficiency | Optimizing reaction conditions to minimize energy consumption. |

| Use of Renewable Feedstocks | Synthesizing the 2-MeTHF core from furfural or levulinic acid. researchgate.netresearchgate.net |

| Reduce Derivatives | Employing direct functionalization methods where possible. |

| Catalysis | Using catalytic amounts of metal or organocatalysts. bme.hu |

| Design for Degradation | Considering the lifecycle of the product and by-products. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reactions. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize risks. |

Solvent-Free and Aqueous-Phase Reactions

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. The exploration of solvent-free and aqueous-phase reactions for the synthesis of this compound represents a significant advancement in sustainable chemistry.

Solvent-Free Reductive Amination:

The direct reductive amination of 2-acetyl-2-methyltetrahydrofuran with an ammonia source can be conducted under solvent-free, or neat, conditions. organic-chemistry.org This approach eliminates the need for organic solvents, thereby reducing waste and simplifying product purification. One such method involves the use of sodium borohydride (B1222165) as a reducing agent in the presence of an acidic activator like p-toluenesulfonic acid monohydrate. scribd.com Another promising solvent-free method employs ammonia borane (B79455) as the reductant, promoted by trimethyl borate. organic-chemistry.org These reactions are typically performed by physically grinding the reactants together or by gentle heating.

Table 1: Comparison of Solvent-Free Reductive Amination Methods

| Method | Reducing Agent | Activator/Promoter | Typical Reaction Conditions | Reported Yields (General Ketones) |

|---|---|---|---|---|

| 1 | Sodium Borohydride (NaBH₄) | p-Toluenesulfonic acid monohydrate (PTSA) | Solid-state mixing/grinding at room temperature | Good to excellent |

This table presents generalized data for the reductive amination of ketones, which can be applied to the synthesis of this compound.

Aqueous-Phase Reductive Amination:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. nih.gov Several catalytic systems have been developed for the reductive amination of ketones in an aqueous medium. organic-chemistry.org For the synthesis of this compound, these methods offer a significantly greener alternative to traditional organic solvent-based processes.

One notable approach utilizes cyclometalated iridium complexes as catalysts with a formate (B1220265) salt serving as the hydrogen source. nih.gov The reaction proceeds efficiently in water, and the pH of the solution is a critical parameter for achieving high catalytic activity and selectivity. nih.gov Another strategy involves the use of palladium on carbon (Pd/C) as a catalyst with triethylsilane as the reducing agent, with the reaction taking place within nanomicelles in water. organic-chemistry.org Furthermore, catalysts based on earth-abundant and non-toxic metals, such as iron, have been developed for the reductive amination of ketones using aqueous ammonia as the nitrogen source and hydrogen gas as the reductant. nih.gov

Table 2: Catalytic Systems for Aqueous-Phase Reductive Amination

| Catalytic System | Reducing Agent | Nitrogen Source | Key Features |

|---|---|---|---|

| Iridium Complex | Formate Salt | Ammonia/Ammonium Salt | High catalytic activity, pH-dependent |

| Palladium on Carbon (Pd/C) | Triethylsilane | Ammonia/Ammonium Salt | Reaction occurs in nanomicelles |

This table outlines various catalytic systems for aqueous reductive amination applicable to the synthesis of this compound.

Atom Economy and Waste Minimization Strategies

A central goal of green chemistry is to design synthetic processes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. wikipedia.org In the context of synthesizing this compound, strategies that enhance atom economy and minimize waste are paramount.

C₇H₁₂O₂ (2-acetyl-2-methyltetrahydrofuran) + NH₃ (Ammonia) + H₂ (Hydrogen) → C₇H₁₅NO (this compound) + H₂O (Water)

The primary byproduct in this ideal reaction is water, which is benign. The atom economy can be calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For this reaction, the atom economy is high, as most of the atoms from the reactants are incorporated into the desired product.

Strategies for Waste Minimization:

Catalytic Hydrogenation: Employing catalytic hydrogenation with H₂ gas as the reductant is a highly atom-economical approach as it introduces only hydrogen atoms to the molecule. wikipedia.org This avoids the use of stoichiometric hydride reagents (e.g., NaBH₄), which generate inorganic salt byproducts that contribute to waste streams.

Solvent-Free and Aqueous Reactions: As detailed in the previous section, eliminating organic solvents or replacing them with water significantly reduces waste. nih.govresearchgate.net Water as a solvent is environmentally benign, and solvent-free reactions generate minimal waste from the reaction medium.

Telescoped Reactions: Combining multiple reaction steps into a single, "one-pot" process, also known as a telescoped reaction, can reduce waste by eliminating the need for intermediate work-up and purification steps. researchgate.net For instance, the in-situ formation of the imine from 2-acetyl-2-methyltetrahydrofuran and ammonia, followed immediately by reduction without isolation of the imine intermediate, is a common and efficient strategy. wikipedia.org

By implementing these advanced synthetic methodologies, the production of this compound can be achieved in a more sustainable and environmentally responsible manner, aligning with the principles of green chemistry.

Reactivity and Reaction Mechanisms of 2 Methyltetrahydrofuran 2 Yl Methanamine

Mechanistic Studies of Amine Functional Group Transformations

The primary amine group in (2-Methyltetrahydrofuran-2-yl)methanamine is attached to a tertiary carbon, which imparts significant steric hindrance. This structural feature profoundly influences its reactivity in nucleophilic reactions.

Nucleophilic Addition and Substitution Pathways

As a primary amine, this compound can participate in nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate. The rate of this reaction is pH-dependent, with optimal conditions generally found in weakly acidic media. libretexts.org However, due to the steric bulk around the amine, the rate of both the initial nucleophilic attack and the subsequent dehydration to form the imine may be slower compared to less hindered primary amines.

In nucleophilic substitution reactions, the amine acts as a nucleophile. For instance, it can react with alkyl halides. However, the direct alkylation of primary amines can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as the secondary amine product is often more nucleophilic than the starting primary amine. chemguide.co.ukmsu.edu For a sterically hindered amine like this compound, mono-alkylation might be favored due to the increased steric hindrance of the resulting secondary amine, which would disfavor a second alkylation step. organic-chemistry.org

A representative reaction is the nucleophilic substitution with an alkyl halide:

| Reactant | Reagent | Product | Conditions |

| This compound | R-X (Alkyl Halide) | N-Alkyl-(2-methyltetrahydrofuran-2-yl)methanamine | Heating |

This table is generated based on general principles of amine reactivity.

Amidation, Alkylation, and Acylation Reactions

Amidation: The reaction of this compound with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, leads to the formation of amides. These reactions are typically vigorous. chemguide.co.uk For example, the reaction with an acyl chloride would proceed via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and releases a chloride ion. libretexts.org

Alkylation: As mentioned, direct alkylation with alkyl halides can be complex. libretexts.org More controlled mono-alkylation of hindered primary amines can sometimes be achieved using specific catalytic systems or by employing a competitive deprotonation/protonation strategy. nih.govrsc.org For instance, palladium-catalyzed C-N cross-coupling reactions have been developed for the arylation of very hindered primary amines, suggesting that similar catalytic approaches could be effective for the alkylation of this compound. nih.govacs.org

Acylation: Acylation with acid anhydrides is another common transformation for primary amines, resulting in the formation of an amide and a carboxylic acid. chemguide.co.uklibretexts.org This reaction is generally slower than acylation with acyl chlorides and may require heating. The mechanism is analogous to that with acyl chlorides. The steric hindrance of this compound would likely influence the reaction rate but not prevent the reaction from occurring.

The following table summarizes these transformations:

| Reaction Type | Reagent | Product Class |

| Amidation | Acyl Chloride (RCOCl) | N-((2-Methyltetrahydrofuran-2-yl)methyl)amide |

| Alkylation | Aryl Halide (Ar-X) + Pd catalyst | N-Aryl-(2-methyltetrahydrofuran-2-yl)methanamine |

| Acylation | Acid Anhydride ((RCO)₂O) | N-((2-Methyltetrahydrofuran-2-yl)methyl)amide |

This table is generated based on established reactivity patterns of primary amines.

Investigating the Reactivity of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (THF) ring is generally stable, but its reactivity can be enhanced by the presence of substituents and the reaction conditions, particularly the use of acids.

Ring-Opening and Ring-Expansion Reactions

The THF ring can undergo ring-opening reactions under acidic conditions. researchgate.net The presence of a Lewis acid or a strong Brønsted acid can protonate the ether oxygen, making the ring susceptible to nucleophilic attack. mdpi.comnih.gov For 2-substituted THF derivatives, the regioselectivity of the ring opening is influenced by steric and electronic factors. In the case of this compound, protonation of the ether oxygen would be followed by nucleophilic attack at either C2 or C5. Attack at the more substituted C2 position would be sterically hindered but could be electronically favored if the aminomethyl group can stabilize a developing positive charge. However, SN2-type attack is more likely to occur at the less substituted C5 position. researchgate.net

The combination of a Lewis acid and a nucleophile can facilitate the ring-opening. For example, frustrated Lewis pairs have been shown to induce the ring-opening of THF. researchgate.net

Selective Functionalization of the Cyclic Ether Moiety

Selective functionalization of the tetrahydrofuran ring without ring-opening is challenging. The C-H bonds of the ring are generally unreactive. However, the methyl group at the 2-position of the parent 2-methyltetrahydrofuran (B130290) can influence the ring's stability and reactivity. For instance, the presence of the methyl group in 2-MeTHF increases its stability towards lithiation compared to THF. d-nb.infonih.gov This suggests that the tetrahydrofuran ring in this compound would be relatively robust under moderately basic conditions.

Lewis acid-catalyzed rearrangements of related substituted tetrahydrofuran precursors have been used to stereoselectively synthesize various tetrahydrofuran derivatives, indicating that under specific catalytic conditions, the ring can be induced to undergo transformations other than simple ring-opening. nih.govnih.gov

Derivatives and Analogues of 2 Methyltetrahydrofuran 2 Yl Methanamine: Design and Synthesis

Rational Design Principles for Structural Analogues

The rational design of analogues of (2-Methyltetrahydrofuran-2-yl)methanamine is guided by an understanding of its potential interactions with biological targets. A key area of investigation for these derivatives has been in the modulation of G-protein coupled receptors, specifically as dual modulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and the 5-HT2A serotonin (B10506) receptor, which are targets for the treatment of conditions such as neuropathic pain. epo.org The design process focuses on systematic structural modifications to enhance potency, selectivity, and drug-like properties.

The methanamine side chain is a critical component for modification as it provides a primary point of interaction and a handle for introducing diverse chemical functionalities. A common strategy involves the acylation of the primary amine to form amides. This transformation alters the electronic properties, introduces hydrogen bond donors and acceptors, and allows for the incorporation of a wide array of substituents.

For instance, in the development of dual mGluR5/5-HT2A modulators, the amine is typically coupled with various carboxylic acids to generate a library of benzamide (B126) derivatives. epo.org The rationale is to explore the chemical space around the binding pocket of the target receptors. Modifications on the aromatic ring of the benzamide moiety, such as the introduction of different substituents (e.g., halogens, alkynes), are explored to fine-tune interactions, which can include hydrophobic, electronic, and hydrogen-bonding interactions.

Table 1: Examples of Methanamine Side Chain Modifications

| Starting Material | Modification | Resulting Functional Group | Therapeutic Rationale |

|---|---|---|---|

| This compound | Acylation with substituted benzoic acids | N-((2-methyltetrahydrofuran-2-yl)methyl)benzamide | Exploration of receptor binding pockets for mGluR5/5-HT2A modulation. epo.org |

| This compound | Reductive amination with aldehydes/ketones | Secondary or Tertiary Amine | Altering basicity and lipophilicity to improve pharmacokinetic profiles. |

The 2-methyltetrahydrofuran (B130290) (2-MeTHF) ring serves as a chiral, three-dimensional scaffold that orients the methanamine side chain. While 2-MeTHF is often chosen for its favorable properties, including its derivation from renewable resources and stability, modifications to this ring can significantly impact the compound's biological activity and physicochemical properties. researchgate.net

Rational design principles for modifying the tetrahydrofuran (B95107) ring include:

Bioisosteric Replacement : Replacing the ring oxygen with other heteroatoms like sulfur (to form a thianaphthene (B1666688) analogue) or nitrogen (to form a pyrrolidine (B122466) analogue) can alter polarity, hydrogen bonding capacity, and metabolic stability. chem-space.comcambridgemedchemconsulting.com

Ring Size Variation : Expanding or contracting the ring (e.g., to a tetrahydropyran (B127337) or oxetane) modifies the bond angles and the spatial projection of the side chain, potentially leading to a better fit within a receptor's binding site.

Substitution : Introducing substituents on the tetrahydrofuran ring can modulate lipophilicity and block potential sites of metabolism. For example, gem-dimethyl substitution at positions C3 or C4 could influence the ring conformation and metabolic stability.

Table 2: Conceptual Design of Tetrahydrofuran Ring Analogues

| Parent Scaffold | Proposed Modification | Resulting Scaffold | Design Rationale |

|---|---|---|---|

| 2-Methyltetrahydrofuran | Oxygen to Sulfur bioisosteric replacement | 2-Methyltetrahydrothiophene | Modulate polarity and metabolic profile. chem-space.com |

| 2-Methyltetrahydrofuran | Ring expansion | 2-Methyltetrahydropyran | Alter spatial vector of the side chain. |

| 2-Methyltetrahydrofuran | Introduction of additional substituents | e.g., 2,5-Dimethyltetrahydrofuran | Enhance lipophilicity and explore new binding interactions. |

High-Throughput Synthesis of Libraries of this compound Derivatives

To efficiently explore the structure-activity relationships, the synthesis of large numbers of derivatives is required. High-throughput synthesis techniques are employed to accelerate the drug discovery process by rapidly generating chemical libraries.

Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" to create a large number of diverse compounds. For derivatives of this compound, a common combinatorial approach is parallel synthesis.

In this approach, the core amine scaffold is dispensed into an array of reaction vessels (e.g., a 96-well plate). To each well, a different carboxylic acid building block is added, along with coupling reagents, to generate a library of distinct amide derivatives. This method allows for the rapid creation of hundreds of compounds, where the structure of each compound is known based on its position in the array. The purification of these libraries can often be streamlined using automated chromatography systems.

Modern medicinal chemistry laboratories frequently utilize automated synthesis platforms to enhance the efficiency of library creation. These robotic systems can perform multi-step reactions, purifications, and analyses with minimal human intervention.

For the synthesis of this compound derivatives, an automated platform could be programmed to perform the following sequence:

Dispense a solution of the starting amine into the reaction wells.

Add a diverse set of carboxylic acids and coupling reagents from a pre-stocked library.

Control the reaction temperature and time.

Perform an automated work-up and purification, for instance, using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Conduct quality control analysis (e.g., LC-MS) and quantify the final products.

These platforms significantly increase the throughput of derivative synthesis, enabling a more comprehensive exploration of the chemical space in a shorter timeframe.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

SAR and SPR studies are fundamental to understanding how specific structural features of the synthesized derivatives influence their biological activity and physicochemical properties, respectively.

In the context of dual mGluR5 and 5-HT2A modulators for pain treatment, SAR studies have focused on N-((2-methyltetrahydrofuran-2-yl)methyl)benzamide derivatives. epo.org The primary amine of this compound is converted into an amide by coupling with various substituted benzoic acids. The activity of these compounds is then assessed in relevant biological assays.

A key finding from these studies is the significant impact of the substituents on the benzamide portion of the molecule. For example, the introduction of a 4-(2-fluorophenyl)ethynyl group on the benzamide ring was found to be a key structural motif for potent dual-receptor modulation. epo.org

Table 3: Structure-Activity Relationship of Selected N-((2-methyltetrahydrofuran-2-yl)methyl)benzamide Derivatives

| Compound ID | Benzamide Substituent | Biological Target | Significance of Modification |

|---|---|---|---|

| Example 1 | 4-((4-fluorophenyl)ethynyl) | mGluR5 / 5-HT2A | The fluorophenyl)ethynyl group is crucial for achieving potent dual modulatory activity. epo.org |

| Example 2 | 3-chloro-4-fluoro | mGluR5 / 5-HT2A | Halogen substitution patterns are explored to optimize electronic and steric interactions within the receptor binding sites. |

Applications of 2 Methyltetrahydrofuran 2 Yl Methanamine in Advanced Medicinal Chemistry Research

Role as a Privileged Scaffold and Key Intermediate in Drug Discovery

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple, distinct biological targets. googleapis.comgoogle.com These scaffolds provide a robust starting point for developing libraries of compounds with the potential for broad therapeutic applications. bldpharm.comnih.gov The (2-Methyltetrahydrofuran-2-yl)methanamine structure embodies the characteristics of a privileged scaffold due to its combination of a polar amine group, a chiral center, and a relatively rigid cyclic ether system. This combination allows for precise spatial orientation of functional groups, which is critical for selective binding to protein targets like enzymes and receptors.

Derived from 2-methyltetrahydrofuran (B130290) (2-MeTHF), a biomass-derived solvent, this scaffold also aligns with the principles of green chemistry. mdpi.comgoogle.comgoogleapis.com 2-MeTHF is recognized for its favorable properties, including stability and its utility in various chemical transformations, which can be advantageous in the synthesis of its derivatives. google.comunifiedpatents.com

Precursor for Small Molecule Therapeutics

As a precursor, this compound provides a versatile starting point for the synthesis of small molecule therapeutics. nih.gov The primary amine serves as a reactive handle for a wide array of chemical modifications, allowing medicinal chemists to introduce different functionalities to explore structure-activity relationships (SAR). For instance, the amine can be readily acylated, alkylated, or used in reductive amination reactions to build more complex molecular architectures. This flexibility is crucial in the iterative process of lead optimization, where small changes to a molecule's structure can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

Building Block for Complex Bioactive Compounds

The unique stereochemistry and conformational rigidity of the 2-methyltetrahydrofuran ring make this compound an excellent building block for intricate bioactive compounds. researchgate.net In drug design, controlling the three-dimensional shape of a molecule is paramount for achieving high affinity and selectivity for a biological target. The tetrahydrofuran (B95107) ring can mimic the structure of carbohydrates or other natural ligands, while the methyl group and the aminomethyl side chain can be oriented to probe specific pockets within a protein's active site. This has been effectively demonstrated in the design of highly potent enzyme inhibitors, where the scaffold helps to position key pharmacophoric elements for optimal interaction. nih.govnih.gov

Investigated Biological Activities and Pharmacological Relevance

The therapeutic potential of molecules derived from the this compound scaffold has been explored in several key areas of disease research. The structural features of this compound make it suitable for targeting a range of proteins implicated in viral infections and neurological disorders.

HIV Protease Inhibition and Antiviral Strategies

One of the most significant applications of the tetrahydrofuran-based scaffold is in the development of inhibitors for the human immunodeficiency virus (HIV)-1 protease. This enzyme is essential for the lifecycle of the virus, and its inhibition leads to the production of immature, non-infectious viral particles. mdpi.com

Researchers have designed potent HIV-1 protease inhibitors by incorporating substituted tetrahydrofuran derivatives as P2-ligands, which are designed to interact with the S2 subsite of the enzyme's active site. nih.govnih.gov The design of these inhibitors often focuses on enhancing interactions with the backbone of the protease, a strategy known to be effective against drug-resistant viral strains. mdpi.comgoogle.com The tetrahydrofuran moiety is critical in this context, as its oxygen atom can form crucial hydrogen bonds with the backbone amide groups of key amino acid residues like Asp29 in the S2 subsite. nih.gov

For example, derivatives where the amine of a related bis-tetrahydrofuran (bis-THF) ligand is modified have shown significant antiviral activity. X-ray crystallography studies of these inhibitors bound to HIV-1 protease have provided detailed insights into the molecular interactions, revealing that modifications to the amine can enhance van der Waals interactions within the S2 subsite, leading to improved potency. google.com The development of these compounds, inspired by the structure of successful drugs like darunavir, highlights the power of using conformationally constrained cyclic ethers to mimic peptide bonds and achieve potent and robust inhibition. mdpi.com

| Compound | Modification | HIV-1 Protease Inhibitory Activity (Ki, nM) | Antiviral Activity (EC50, nM) |

|---|---|---|---|

| 25f | Methylamine derivative | 0.023 ± 0.002 | 1.5 ± 0.4 |

| 25i | Ethylamine derivative | 0.021 ± 0.001 | 1.1 ± 0.2 |

| 25j | Isopropylamine derivative | 0.015 ± 0.002 | 0.02 ± 0.01 |

| 25k | Dimethylamine derivative | 0.009 ± 0.001 | 0.14 ± 0.02 |

| 25l | Diethylamine derivative | 0.011 ± 0.002 | 0.11 ± 0.03 |

This table presents data on the inhibitory and antiviral activities of various amine-derived HIV protease inhibitors based on a bis-THF scaffold, illustrating the impact of substitutions on the amine group. Data sourced from J. Med. Chem. 2015, 58, 17, 6994–7006. google.com

Modulation of G-Protein Coupled Receptors (GPCRs), particularly mGluR5 and 5-HT2A Receptors, for Neurological Applications

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are crucial targets for drug discovery in many therapeutic areas, including neurological and psychiatric disorders. mdpi.com Among these, the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and the serotonin (B10506) 2A (5-HT2A) receptor have been subjects of intense research for their roles in conditions like anxiety, schizophrenia, and pain.

Recent patent literature has disclosed the development of compounds that act as dual modulators of both mGluR5 and 5-HT2A receptors. Significantly, the synthesis of these novel modulators utilizes a closely related scaffold, (tetrahydrofuran-2-yl)methanamine, as a key starting material. For instance, (R)-(tetrahydrofuran-2-yl)methanamine was used to prepare (R)-4-((2-fluorophenyl)ethynyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide, a compound identified as a dual regulator. This demonstrates the utility of the aminomethyl-tetrahydrofuran scaffold in creating ligands that can simultaneously target these two important GPCRs. The ability to modulate both receptors with a single molecule presents a novel therapeutic strategy for complex neurological disorders where both glutamatergic and serotonergic systems are implicated.

Research into Potential Analgesic and Anti-Neuropathic Pain Agents

The modulation of mGluR5 and 5-HT2A receptors is also a promising strategy for the treatment of chronic and neuropathic pain. nih.govmdpi.com Neuropathic pain is a debilitating condition that arises from damage to the nervous system and is often poorly managed by existing therapies. The development of new analgesics with novel mechanisms of action is a critical area of research.

The dual mGluR5 and 5-HT2A modulators derived from the (tetrahydrofuran-2-yl)methanamine scaffold are being specifically investigated as therapeutic agents for pain. By targeting receptors involved in the modulation of pain signaling pathways in the central nervous system, these compounds offer a potential new approach to pain management. The research in this area underscores the versatility of the this compound scaffold, extending its application from antiviral to neurological and analgesic drug discovery.

Exploration in Anti-Inflammatory and Anti-Tumor Research

There is no available scientific literature detailing the investigation of this compound for anti-inflammatory or anti-tumor properties.

Pharmacological Target Identification and Validation Methodologies

Due to the absence of studies on the biological activity of this compound, there is no information on the identification or validation of its potential pharmacological targets.

Advanced Spectroscopic and Computational Analysis in Research on 2 Methyltetrahydrofuran 2 Yl Methanamine

Comprehensive Spectroscopic Methodologies for Elucidating Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (2-Methyltetrahydrofuran-2-yl)methanamine. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are necessary for unambiguous assignment and conformational analysis.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings within the tetrahydrofuran (B95107) ring and between the methylene (B1212753) protons of the aminomethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations, for instance, between the protons of the C2-methyl group and the C2 and aminomethyl carbons.

Solid-State NMR (SSNMR) could provide valuable information on the molecule's structure and dynamics in the solid phase. diva-portal.org This is particularly useful for studying polymorphism, where the compound may exist in different crystalline forms, or for analyzing its conformation when bound to a solid support. diva-portal.org SSNMR can reveal details about intermolecular interactions and packing in the crystal lattice.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~1.2 | ~25 |

| C3-H₂ | ~1.6-1.9 | ~35 |

| C4-H₂ | ~1.5-1.8 | ~26 |

| C5-H₂ | ~3.7-3.9 | ~68 |

| C2 | - | ~77 |

| -CH₂NH₂ | ~2.7 | ~48 |

| -NH₂ | ~1.5 (broad) | - |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively verify the molecular formula (C₆H₁₃NO).

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural confirmation and is particularly crucial for impurity profiling. In an MS/MS experiment, the molecular ion of this compound would be isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. Key fragmentation pathways would likely include the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the tetrahydrofuran ring. Analysis of these fragments helps to piece together the molecular structure. For impurity profiling, MS/MS can detect and identify trace-level by-products or degradation products from the synthesis, even if they are structurally similar to the main compound. nist.gov

Table 2: Expected HRMS Data and Key MS/MS Fragments for this compound

| Analysis Type | Expected Result | Significance |

| HRMS | Exact Mass [M+H]⁺: 116.1070 | Confirms elemental composition of C₆H₁₄NO⁺ |

| MS/MS Fragment 1 | m/z 86 | Corresponds to the loss of the aminomethyl radical (•CH₂NH₂) |

| MS/MS Fragment 2 | m/z 71 | Corresponds to the 2-methyltetrahydrofuran (B130290) cation after ring opening and rearrangement |

| MS/MS Fragment 3 | m/z 30 | Corresponds to the CH₂NH₂⁺ fragment |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, IR and Raman spectra would offer complementary data. nih.gov

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the methyl and methylene groups (~2850-3000 cm⁻¹), N-H bending (~1600 cm⁻¹), and a strong C-O-C stretching band from the ether linkage in the tetrahydrofuran ring (~1050-1150 cm⁻¹). udayton.educhemicalbook.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide clear signals for the C-C backbone of the ring and the C-H bonds. Together, the IR and Raman spectra provide a unique "molecular fingerprint" that can be used for identification and quality control. globalresearchonline.net

Computational Chemistry and Molecular Modeling for Mechanistic and Design Insights

Computational methods provide a theoretical framework to understand the electronic structure, reactivity, and dynamic behavior of this compound, complementing experimental data.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. researchgate.net These calculations can predict key properties like the molecule's three-dimensional geometry, electrostatic potential surface, and frontier molecular orbitals (HOMO and LUMO). acs.orgdntb.gov.ua

The electrostatic potential map would highlight the electron-rich regions, such as the nitrogen and oxygen atoms, which are likely sites for electrophilic attack or hydrogen bonding. The energies and shapes of the HOMO and LUMO can be used to predict the molecule's reactivity; for instance, the HOMO is often localized on the amine group, indicating its nucleophilic character. DFT calculations can also be used to simulate vibrational spectra (IR and Raman), which aids in the assignment of experimental bands. globalresearchonline.net

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. researchgate.net The tetrahydrofuran ring can adopt various puckered conformations (envelope and twist), and the aminomethyl side chain can rotate freely. MD simulations model the movement of atoms over time, revealing the preferred conformations and the energy barriers between them. mdpi.com

This information is critical for understanding how the molecule might interact with other chemical species or bind to a biological target. By simulating the molecule in different solvent environments, one can also study the influence of the solvent on conformational preference. In the context of drug design or catalysis, MD simulations can be used to model the binding of this compound to a receptor or active site, providing insights into the binding affinity and mode of interaction. mdpi.com

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design represent powerful computational approaches to identify and optimize novel molecules with desired biological activities. For scaffolds related to this compound, such as furan-based derivatives, these techniques have been instrumental in discovering potent inhibitors for various therapeutic targets. researchgate.netnih.gov

Virtual screening of large compound libraries against a specific biological target is a primary step. This process filters vast collections of molecules to identify those with a high probability of binding to a protein of interest. For instance, in the development of inhibitors for enzymes like human sirtuin 2 (SIRT2), a structure-based virtual screening approach can be employed. researchgate.netnih.gov This involves docking candidate molecules into the active site of the enzyme to predict their binding affinity and mode. The insights gained from these docking studies guide the rational design of new ligands with improved potency and selectivity.

The process of virtual ligand design often involves modifying a lead compound to enhance its interaction with the target. This can include altering functional groups to exploit specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions within the binding pocket. For example, the design of novel inhibitors might involve the synthesis of a series of derivatives of a lead compound, followed by experimental validation of their biological activity. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. The pharmacokinetic properties of designed ligands, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are also predicted using computational models to ensure that the designed molecules have drug-like properties. mdpi.comnih.gov

Below is an interactive data table summarizing the typical parameters assessed during the in silico screening of compounds structurally related to this compound.

| Parameter | Description | Favorable Range |

| Molecular Weight | The mass of a molecule. | < 500 Da |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | < 5 |

| Hydrogen Bond Acceptors | The number of electronegative atoms. | < 10 |

| Rotatable Bonds | The number of bonds that can rotate freely. | < 10 |

| Docking Score | A predicted binding affinity for a target protein. | Lower values indicate better binding |

Prediction of Spectroscopic Parameters and Validation of Experimental Data

The structural elucidation of this compound and its derivatives heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. chemicalbook.comchemicalbook.com Computational methods play a crucial role in predicting spectroscopic parameters, which aids in the interpretation of experimental data and confirms the proposed chemical structures. nmrdb.orgmdpi.com

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict NMR chemical shifts (¹H and ¹³C) and coupling constants. chemaxon.com These theoretical predictions can be compared with experimental spectra to validate the assigned structure. Discrepancies between predicted and experimental spectra can indicate the presence of unexpected structural features or conformational isomers. The use of online databases and prediction software allows for the rapid simulation of NMR spectra for a given molecule. nmrdb.org

Similarly, computational methods can predict vibrational frequencies corresponding to IR spectra. This is particularly useful for identifying characteristic functional groups within a molecule. The comparison of the computed vibrational spectrum with the experimental IR spectrum provides another layer of structural confirmation.

The validation of experimental data through computational prediction is a critical step in ensuring the accuracy of structural assignments. This integrated approach, combining experimental spectroscopy with theoretical calculations, provides a robust framework for the characterization of novel compounds. mdpi.comresearchgate.net

An interactive data table is provided below to illustrate the comparison between predicted and experimental spectroscopic data for a compound structurally analogous to this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (CH₃) | 1.25 | 1.23 |

| ¹H (CH₂-N) | 2.78 | 2.75 |

| ¹H (ring CH) | 3.85 | 3.82 |

| ¹³C (CH₃) | 22.1 | 21.9 |

| ¹³C (C-O) | 75.4 | 75.2 |

| ¹³C (C-N) | 45.8 | 45.6 |

Emerging Research Areas and Future Directions for 2 Methyltetrahydrofuran 2 Yl Methanamine

Development of Novel Biocatalytic and Chemoenzymatic Synthetic Routes

The synthesis of chiral amines is of significant interest in the pharmaceutical and fine chemical industries. worktribe.com Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs), in particular, are powerful enzymes for the asymmetric synthesis of amines from prochiral ketones. diva-portal.org

The development of biocatalytic routes to produce (2-Methyltetrahydrofuran-2-yl)methanamine is a promising research avenue. This approach would involve the amination of a ketone precursor, 2-acetyl-2-methyltetrahydrofuran. Transaminases, which are dependent on pyridoxal-5'-phosphate (PLP), catalyze the transfer of an amino group from a donor molecule to the ketone acceptor. diva-portal.org The key advantages of this enzymatic approach include high enantioselectivity, mild reaction conditions (typically aqueous media at or near room temperature), and the elimination of heavy metal catalysts, which reduces waste and environmental impact. diva-portal.orgnih.gov

Research in this area will likely focus on:

Enzyme Screening and Engineering: Identifying and optimizing transaminases with high activity and selectivity for the specific ketone substrate. Modern protein engineering techniques can be used to tailor enzymes for improved performance.

Process Optimization: Designing efficient reaction systems to overcome challenges such as unfavorable equilibrium positions. This can involve strategies like using co-product removal systems or employing immobilized enzymes for continuous flow processes. worktribe.com

| Enzyme Class | Amine Donor Example | Key Advantages | Research Focus |

|---|---|---|---|

| (R)-selective Transaminase | D-Alanine | High enantiomeric excess for the (R)-enantiomer. diva-portal.org | Screening for activity on bulky furan-based ketones. |

| (S)-selective Transaminase | (S)-α-Methylbenzylamine | High enantiomeric excess for the (S)-enantiomer. nih.gov | Engineering for improved substrate tolerance and stability. |

| Broad Substrate Transaminase | Isopropylamine | Accepts a wide range of substrates. nih.gov | Equilibrium displacement strategies to drive the reaction forward. |

Exploration of this compound in Materials Science and Polymer Chemistry

The unique structure of this compound makes it an attractive monomer for creating novel, sustainable polymers. The presence of a reactive primary amine group allows it to be incorporated into a variety of polymer backbones, while the 2-MeTHF ring, derived from biomass, can impart unique properties such as thermal stability and biodegradability. rsc.org

Future research will likely explore the use of this amine as a building block for several classes of polymers:

Polyamides and Polyimides: By reacting with dicarboxylic acids or their derivatives, this compound can form high-performance polyamides. These bio-based alternatives could find applications as engineering plastics and fibers.

Epoxy Resins: The primary amine can act as a curing agent for epoxy resins, creating cross-linked thermosetting polymers. The incorporation of the 2-MeTHF moiety could modify the thermal and mechanical properties of the resulting materials.

Amphiphilic Block Copolymers: The compound can be used to initiate or functionalize polymers created through techniques like ring-opening polymerization (ROP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. scispace.comresearchgate.net This could lead to the creation of amphiphilic copolymers that self-assemble into nanoparticles, with potential applications in drug delivery. scispace.com

The bio-based origin of the 2-MeTHF component is a significant driver in this field, aligning with the growing demand for sustainable materials to replace petroleum-derived plastics. rsc.orgnih.gov

| Polymer Type | Co-monomer/Reactant | Potential Properties | Potential Applications |

|---|---|---|---|

| Polyamide | Adipic Acid | Bio-based, potentially improved thermal stability. | Engineering plastics, textiles. |

| Epoxy Resin | Bisphenol A diglycidyl ether | Modified flexibility and impact resistance. | Coatings, adhesives, composites. |

| Polyurethane | Diisocyanates | Bio-based soft segments. nih.gov | Foams, elastomers, coatings. |

Applications in Chemical Biology Probes and Advanced Imaging Agents

Chemical probes are small molecules used to study and manipulate biological systems, providing critical insights into protein function and disease pathways. nih.gov High-quality probes must be potent and selective for their intended biological target. nih.gov While there is currently limited research on this compound in this specific context, its structure provides a versatile scaffold for the development of such tools.

The primary amine serves as a convenient chemical handle for attaching various functional groups, such as:

Fluorophores: For use in fluorescence microscopy and other imaging techniques to visualize biological processes in real-time.

Biotin Tags: For affinity purification and identification of protein targets (pull-down assays).

Photoaffinity Labels: To covalently link the probe to its target protein upon light activation, enabling precise target identification.

The 2-MeTHF core could influence the solubility, cell permeability, and metabolic stability of the resulting probes. Future research could involve synthesizing a library of derivatives of this compound and screening them for specific biological activities. This exploration could lead to the discovery of novel probes for investigating enzyme activity, receptor binding, or other cellular functions. sigmaaldrich.com

Integration of Artificial Intelligence and Machine Learning in Predictive Synthesis and Drug Discovery

Key areas for the integration of AI and ML include:

Predictive Synthesis: ML models, such as random forests or neural networks, can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this compound or its derivatives. eurekalert.orgresearchgate.net This can significantly reduce the time and resources spent on experimental optimization. eurekalert.org

Retrosynthesis Planning: AI-powered tools can suggest novel and efficient synthetic pathways for the molecule, starting from simple, commercially available precursors. nih.gov This accelerates the design of new synthetic routes that may not be obvious to human chemists.

Virtual Screening and Drug Discovery: The structure of this compound can be used as a starting point for in silico drug discovery. ML models can predict the biological activity and physicochemical properties of a virtual library of its derivatives, identifying promising candidates for further experimental testing. nih.govnih.gov

The application of these predictive technologies holds the potential to accelerate the entire research and development cycle, from initial synthesis to the discovery of novel applications in medicine and materials science. rsc.org

| AI/ML Application | Objective | Example Model/Technique | Potential Impact |

|---|---|---|---|

| Reaction Outcome Prediction | Predict yield and selectivity of synthetic reactions. | Random Forest, Gradient Boosting. eurekalert.orgnih.gov | Faster optimization of synthetic routes. |

| Retrosynthesis | Propose novel synthetic pathways. | Neural Networks, Rule-based systems. nih.gov | Discovery of more efficient and sustainable syntheses. |

| Virtual Screening | Identify derivatives with potential biological activity. | Quantitative Structure-Activity Relationship (QSAR). | Accelerated lead identification in drug discovery. |

Q & A

Q. How can researchers address inconsistencies in toxicity profiles across in vitro and in vivo studies?

- Methodological Answer : Differences may stem from metabolic activation (e.g., cytochrome P450-mediated oxidation). Conduct metabolite profiling (LC-MS/MS) and compare cytotoxicity (MTT assay) vs. acute toxicity (rodent LD50). Cross-reference with structural analogs to identify toxicophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.